![molecular formula C22H24FN3O3S B3016234 N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide CAS No. 1252923-72-0](/img/structure/B3016234.png)

N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

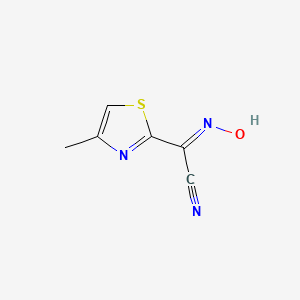

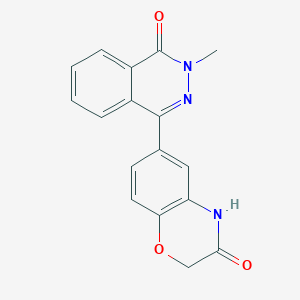

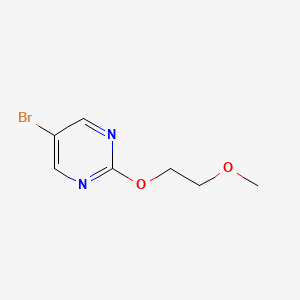

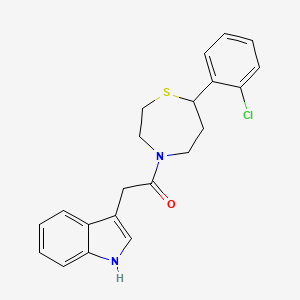

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a fluorobenzyl group, a dioxo-dihydrothieno-pyrimidinyl group, and a methylacetamide group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found. Such properties would typically include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Polymer Catalysis and High-Molecular-Weight PE Elastomers

The complex [ArN=C(Me)-C(Me)=NAr]NiBr₂ (where Ar represents different cycloalkyl substituents) has been studied as a catalyst for ethylene polymerization . Notably, the cyclohexyl-containing variant (Ni2) demonstrated high activity when activated with EtAlCl₂ or MAO. At 40 °C, Ni2/MAO achieved a peak level of 13.2 × 10⁶ g (PE) of (mol of Ni)⁻¹ h⁻¹, yielding high-molecular-weight (approximately 1 million g/mol) and highly branched polyethylene elastomers. The branching density ranged from 73 to 104 per 1000 carbon atoms, with selectivity for short-chain methyl branches .

Rubber Vulcanization Accelerator

N-cyclohexyl-2-benzothiazole sulphonamide (CBS) has been grafted onto the surface of dispersible nano-silica (DNS) to create silica-loaded rubber vulcanization accelerator (DNS-CZ). This modification enhances the performance of the accelerator in rubber vulcanization processes .

Continuous Synthesis of CBS with Microfluidics

A continuous process for synthesizing N-cyclohexyl-2-benzothiazole sulfenamide (CBS) using microfluidics was developed. The catalytic oxidation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine using pure oxygen occurred in capillary microreactors with gas–liquid segmented flow. This approach offers advantages in terms of efficiency and control over the reaction .

properties

IUPAC Name |

N-cyclohexyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c1-24(16-8-3-2-4-9-16)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-5-6-10-17(15)23/h5-7,10-12,16H,2-4,8-9,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNNTXIMRAARCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)